molecular formula C22H21F3N2O3 B14052820 Dbco-(CH2)3-NH2.tfa

Dbco-(CH2)3-NH2.tfa

Cat. No.: B14052820
M. Wt: 418.4 g/mol
InChI Key: IVKBFTNKKKMXBL-UHFFFAOYSA-N
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Description

Contextualization of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioorthogonal Chemistry

At the heart of Dbco-(CH2)3-NH2.TFA's functionality is its participation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes. goldchemistry.commdpi.com SPAAC reactions are prized for their ability to form stable covalent bonds between molecules under physiological conditions, making them invaluable for a range of applications from biomedical research to materials science. d-nb.inforesearchgate.net The driving force behind this reaction is the high ring strain of a cyclooctyne (B158145), which allows it to react with an azide (B81097) without the need for a catalyst. magtech.com.cn

Historical Development and Evolution of Click Chemistry Principles

The concept of "click chemistry" was introduced in 2001 by K. Barry Sharpless and his colleagues. chempep.com It describes a class of reactions that are high-yielding, wide in scope, create no byproducts, are stereospecific, and can be conducted under benign conditions, often in water. chempep.com The term itself was coined by Sharpless's wife, Jan Dueser, in 1998. wikipedia.org A pivotal moment in the evolution of click chemistry was the independent discovery by Morten P. Meldal and K. Barry Sharpless in 2002 of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chempep.comcmb.ac.lk This reaction became a flagship of click chemistry due to its efficiency and reliability. However, the cytotoxicity of the copper catalyst limited its application in living systems. d-nb.infopharmiweb.com This limitation spurred the development of copper-free alternatives, leading to the advent of SPAAC, pioneered by Carolyn R. Bertozzi in 2004. cmb.ac.lk This development was so significant that the 2022 Nobel Prize in Chemistry was awarded to Sharpless, Meldal, and Bertozzi for their work on click chemistry and bioorthogonal chemistry. chempep.comwikipedia.org

Advantages of Copper-Free Click Chemistry for Research Applications

The primary advantage of copper-free click chemistry, specifically SPAAC, is its biocompatibility. pharmiweb.comchempep.com By eliminating the need for a toxic copper catalyst, these reactions can be safely performed in living cells and organisms without causing cellular damage. chempep.com This has opened up new frontiers in in vivo imaging, drug delivery, and the study of biomolecules in their native environments. researchgate.netpharmiweb.com

Further advantages of copper-free click chemistry include:

High Selectivity: SPAAC reactions are highly specific, with the strained alkyne and azide groups reacting exclusively with each other, minimizing off-target reactions within complex biological mixtures. pharmiweb.comchempep.com

Fast Reaction Kinetics: The inherent strain of the cyclooctyne ring leads to rapid reaction rates, even at low concentrations. cristaltherapeutics.com

Stability: The resulting triazole linkage formed during SPAAC is highly stable and resistant to cleavage under physiological conditions. chempep.com

Versatility: These reactions can be used to label a wide array of biomolecules, including proteins, nucleic acids, and lipids, for various applications in chemical biology and materials science. pharmiweb.com

Significance of Dibenzocyclooctyne (DBCO) Architectures in Contemporary Chemical Biology and Materials Science

Dibenzocyclooctyne (DBCO) is a prominent example of a strained cyclooctyne used in SPAAC. Its rigid, dibenzo-fused structure provides a high degree of ring strain, making it exceptionally reactive towards azides. magtech.com.cn This high reactivity, combined with its stability in aqueous environments, has made DBCO-based reagents indispensable tools in several areas:

Bioconjugation: DBCO reagents are widely used to label and modify biomolecules with high precision. broadpharm.comcreativepegworks.com This includes the site-specific attachment of fluorescent dyes, affinity tags, or drug molecules to proteins, antibodies, and other biological targets. chempep.com

Drug Delivery: In the development of therapeutics like antibody-drug conjugates (ADCs), DBCO linkers enable the controlled attachment of potent drug payloads to targeting antibodies. chempep.comnih.gov

Materials Science: DBCO's reactivity is harnessed to functionalize surfaces, create hydrogels, and synthesize complex polymers. rsc.org For instance, injectable hydrogels for drug delivery have been fabricated using DBCO-based SPAAC reactions. rsc.orgprolynxinc.com

Molecular Imaging: The ability to attach imaging agents to biomolecules via DBCO-azide ligation allows for the visualization of biological processes in real-time within living organisms. researchgate.net

Structural and Functional Rationale of the this compound Scaffold

The this compound scaffold is a heterobifunctional molecule designed for versatile applications in bioconjugation. sigmaaldrich.comiris-biotech.de It comprises three key components: the DBCO moiety, a propyl amine linker, and a trifluoroacetate (B77799) (TFA) salt.

ComponentFunction
Dibenzocyclooctyne (DBCO) Provides the reactive handle for copper-free click chemistry (SPAAC) with azide-containing molecules.
Propyl Amine Linker (-(CH2)3-NH2) Offers a primary amine group for conjugation to other molecules.
Trifluoroacetate (TFA) Acts as a counterion to the protonated amine, improving the compound's stability and solubility.

Role of the Strained Alkyne (Dibenzocyclooctyne) Moiety in SPAAC Reactivity

The reactivity of the DBCO moiety is a direct result of its strained eight-membered ring structure, which contains an alkyne. magtech.com.cn In a linear alkyne, the bond angle is 180°. However, the cyclic nature of DBCO forces this angle to deviate significantly, creating substantial ring strain. d-nb.infomdpi.com This strain is released during the [3+2] cycloaddition reaction with an azide, providing the thermodynamic driving force for the reaction to proceed rapidly without a catalyst. The two fused benzene (B151609) rings further enhance the strain and rigidity of the cyclooctyne, contributing to its high reactivity. magtech.com.cn

Utility of the Alkyl Amine Linker for Diverse Conjugation Chemistries

The primary amine (-NH2) at the end of the propyl linker provides a versatile functional group for a wide range of secondary conjugation reactions. axispharm.com Primary amines are common targets in bioconjugation due to their nucleophilic nature. thermofisher.com The amine group of Dbco-(CH2)3-NH2 can be readily coupled with various electrophilic functional groups, including:

Carboxylic Acids and Activated Esters: In the presence of activating agents like EDC or HATU, the amine can form a stable amide bond with carboxylic acids or their activated esters (e.g., NHS esters). chemicalbook.comlookchem.com This is a common strategy for linking the DBCO moiety to proteins, peptides, or other molecules containing carboxyl groups. chemicalbook.com

Aldehydes and Ketones: Through reductive amination, the amine can be conjugated to molecules containing aldehydes or ketones. thermofisher.com

Isothiocyanates and Isocyanates: The amine can react with these functional groups to form thiourea (B124793) and urea (B33335) linkages, respectively.

This dual functionality allows for a modular approach to creating complex bioconjugates. For example, a protein can first be modified with Dbco-(CH2)3-NH2 via its carboxyl groups, and the newly introduced DBCO handle can then be "clicked" with an azide-functionalized reporter molecule or drug. axispharm.com The alkyl chain of the linker also provides spatial separation between the conjugated molecules, which can be important for maintaining their biological activity. nih.gov

Implications of the Trifluoroacetate Counterion in Handling and Methodological Procedures

The presence of a trifluoroacetate (TFA) counterion in the this compound salt has several important consequences for its handling, storage, and use in experimental protocols. TFA is frequently introduced during the synthesis and purification of amine-containing compounds, especially those produced via solid-phase peptide synthesis (SPPS) where it is used for cleavage from the resin support and in purification buffers. rsc.orggenscript.comshimadzu.de

The trifluoroacetate anion is the conjugate base of trifluoroacetic acid, a strong acid with a pKa generally accepted to be between 0.2 and 0.5. encyclopedia.pub This strong acidity means that in the presence of a basic amine, such as the one in Dbco-(CH2)3-NH2, it readily forms a stable salt. nih.gov This salt formation has direct implications on the compound's properties and how it should be managed in a laboratory setting.

Influence on Solubility and Stability:

The TFA salt form of a compound can significantly influence its physicochemical properties, including solubility. rsc.org TFA salts are generally highly soluble in water and other polar solvents. encyclopedia.pubfluorocarbons.orgsolubilityofthings.com This enhanced solubility is advantageous in many biochemical applications where aqueous buffers are standard. solubilityofthings.com The hydrophilic nature of the TFA counterion can improve the water solubility of the otherwise hydrophobic DBCO moiety. xinyanbm.com

However, the stability of the DBCO group itself is a critical consideration. The DBCO moiety is known to be sensitive to strongly acidic conditions, under which it can undergo an inactivating rearrangement. nih.govresearchgate.net While the TFA salt is formed with the amine group, it is crucial to avoid subjecting the entire compound to low pH environments (pH < 5) during reactions or workups to preserve the integrity of the DBCO ring. chemicalbook.com The TFA salt itself is stable, but the reactive DBCO component requires careful pH management.

Handling and Storage Considerations:

Lyophilized powders of amine-containing reagents with a TFA counterion can be hygroscopic, meaning they tend to absorb moisture from the air. rsc.org This necessitates storage in a cool, dry environment, often at -20°C, to prevent degradation and maintain the compound's integrity. chemicalbook.com When handling the solid, it is important to minimize its exposure to atmospheric moisture.

When preparing solutions, the TFA salt's solubility in polar organic solvents like dimethylsulfoxide (DMSO) and N,N'-dimethylformamide (DMF) is a key advantage for its use in various chemical reactions. chemicalbook.com

Methodological Adjustments and Potential Interferences:

Researchers using this compound must be aware of potential interferences from the TFA counterion in downstream applications and analytical procedures.

pH Alteration: When dissolved, particularly at high concentrations, the TFA salt can lower the pH of the solution. This may require pH adjustment of the reaction mixture to ensure optimal conditions for the intended chemical transformation, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Analytical Techniques: The presence of TFA can interfere with certain analytical methods. For instance, in infrared (IR) spectroscopy, TFA has a strong absorbance band that can overlap with the amide I band of peptides, complicating structural analysis. genscript.comnih.gov In mass spectrometry, the presence of the TFA adduct may be observed.

Biological Assays: In biological contexts, residual TFA has been reported to potentially affect cellular assays. genscript.comnih.gov While this is a greater concern for peptides and therapeutic agents, it is a factor to consider in any sensitive biological system. For this reason, in some applications, exchanging the TFA counterion for a more biologically compatible one, like hydrochloride or acetate, may be necessary. rsc.orgnih.govresearchgate.net

The following table summarizes the key implications of the TFA counterion on the handling and use of this compound.

Property Implication of Trifluoroacetate (TFA) Counterion Handling/Methodological Consideration
Solubility Enhances solubility in water and polar organic solvents. fluorocarbons.orgsolubilityofthings.comontosight.aiFacilitates use in aqueous buffers and common organic solvents like DMSO and DMF. chemicalbook.com
Stability The DBCO moiety is acid-sensitive. nih.govresearchgate.netAvoid exposing the compound to pH < 5 to prevent rearrangement of the DBCO ring. chemicalbook.com
Hygroscopicity The salt form can be hygroscopic. rsc.orgStore in a cool, dry place (-20°C) and minimize exposure to atmospheric moisture. chemicalbook.com
pH of Solution Can lower the pH of unbuffered solutions upon dissolution.Adjust the pH of the reaction mixture as needed for the specific application.
Analytical Interference Can interfere with IR spectroscopy and other analytical techniques. genscript.comnih.govBe aware of potential TFA-related signals and consider counterion exchange if necessary.
Biological Compatibility May affect sensitive biological assays. genscript.comnih.govFor in-cell or in-vivo work, consider exchanging TFA for a different counterion like chloride or acetate. rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21F3N2O3

Molecular Weight

418.4 g/mol

IUPAC Name

4-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)butan-1-one;3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C19H18N2O.C3H3F3O2/c20-13-5-10-19(22)21-14-17-8-2-1-6-15(17)11-12-16-7-3-4-9-18(16)21;4-3(5,6)1-2(7)8/h1-4,6-9H,5,10,13-14,20H2;1H2,(H,7,8)

InChI Key

IVKBFTNKKKMXBL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCN.C(C(=O)O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dbco Ch2 3 Nh2.tfa

Established Synthetic Pathways to Functionalized Dibenzocyclooctyne Derivatives

The creation of functionalized dibenzocyclooctyne (DBCO) derivatives is a multi-step process that hinges on the initial formation of the core DBCO structure, followed by the introduction of specific functionalities. chemrxiv.orgacs.orgmdpi.comnih.gov

Precursor Synthesis and Key Intermediate Transformations to the DBCO Core

The synthesis of the dibenzocyclooctyne (DBCO) core is a complex process that often begins with commercially available starting materials. mdpi.com One established route involves the use of 2-iodobenzyl alcohol and 2-ethynylaniline. mdpi.com The key steps in this pathway include:

Sonogashira Coupling: This cross-coupling reaction is employed to form an internal alkyne, a crucial structural element of the DBCO core. mdpi.com

Protection and Semi-hydrogenation: The aniline (B41778) group is protected, followed by a palladium-catalyzed semi-hydrogenation to yield a cis-alkene. mdpi.com

Oxidation and Reductive Amination: The terminal hydroxyl group is oxidized to an aldehyde, which then undergoes an intramolecular reductive amination to form a key cyclic intermediate. mdpi.com

Another synthetic approach utilizes a Pictet-Spengler reaction, starting from o-iodoaniline, to construct the dibenzo-fused ring system. mdpi.comacs.org This method can also involve the formation of an alkyne-cobalt complex, which facilitates subsequent transformations. mdpi.comacs.org

Introduction of the Specific Alkyl Amine Moiety (e.g., Propyl Amine)

Once the core DBCO structure is established, the propyl amine linker can be introduced through various methods. A common strategy involves the alkylation of a nitrogen atom within the DBCO framework. For aza-dibenzocyclooctyne (DIBAC) derivatives, this can be achieved by reacting a key intermediate with a suitable propyl halide. mdpi.com

Alternatively, if the DBCO core possesses a reactive site, such as a carboxylic acid or an activated ester, it can be coupled with a bifunctional linker like 3-aminopropan-1-ol, followed by further modifications to expose the terminal amine. In the context of solid-phase peptide synthesis (SPPS), a DBCO-containing acid can be coupled to the ε-amino group of a lysine (B10760008) residue, effectively incorporating the DBCO moiety with a linker. acs.orgnih.gov

Considerations for Amine Deprotection and Trifluoroacetate (B77799) Salt Formation

The final steps in the synthesis of Dbco-(CH2)3-NH2.TFA involve the deprotection of the amine group and the formation of the trifluoroacetate (TFA) salt. These steps are critical for the compound's purity and stability.

Impact of Trifluoroacetic Acid (TFA) on DBCO Core Integrity and Stability

Trifluoroacetic acid (TFA) is commonly used for the cleavage of protecting groups in peptide synthesis. nih.govfishersci.co.uk However, the DBCO core is known to be sensitive to strong acidic conditions. nih.govresearchgate.netamazonaws.com High concentrations of TFA (e.g., 95%) can induce an inactivating rearrangement of the DBCO ring, thought to be an acid-catalyzed 5-endo-dig cycloisomerization. nih.govresearchgate.netamazonaws.com Studies have shown that the DBCO moiety is generally stable in TFA concentrations below 30%. nih.govresearchgate.netcore.ac.uk This acid lability necessitates careful consideration of the deprotection conditions to ensure the integrity of the final product.

TFA ConcentrationStability of DBCO CoreReference
< 30%Stable nih.govresearchgate.netcore.ac.uk
> 30%Prone to rearrangement nih.govresearchgate.netamazonaws.com
95%Inactivating rearrangement nih.govresearchgate.netamazonaws.com

Strategies for Mitigating Acid-Mediated Rearrangements During Peptide Cleavage and Workup

To circumvent the acid-mediated degradation of the DBCO core during peptide synthesis and cleavage, several strategies have been developed.

One effective method involves the use of a copper(I) salt, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, to protect the DBCO moiety. acs.orgnih.govresearchgate.net The copper(I) transiently complexes with the DBCO, shielding it from the acidic environment of the cleavage cocktail. nih.govresearchgate.net This allows for the use of standard TFA concentrations required for efficient removal of most common protecting groups and cleavage from the resin. nih.govresearchgate.net

Another approach is to perform the introduction of the DBCO moiety after the peptide has been cleaved from the resin. nih.govamazonaws.com This "post-cleavage" modification involves reacting the purified peptide, which contains a unique functional handle like an amine or thiol, with a DBCO-NHS ester or a similar activated DBCO derivative. nih.govamazonaws.com

For syntheses where DBCO is incorporated on-resin, using a cleavage cocktail with a lower concentration of TFA (e.g., 5%) is a viable option, provided the protecting groups used are labile under these milder conditions. researchgate.netcore.ac.uk

Post-Synthetic Derivatization of this compound via the Amine Functionality

The primary amine group of this compound serves as a versatile handle for a wide range of post-synthetic modifications. This allows for the conjugation of the DBCO moiety to various biomolecules and materials.

The amine can readily react with N-hydroxysuccinimidyl (NHS) esters to form stable amide bonds. nih.govamazonaws.com This is a widely used method for labeling proteins and other molecules containing lysine residues. The amine can also be coupled to carboxylic acids using standard coupling reagents like HBTU and DIPEA. rsc.org

Furthermore, the amine functionality enables the use of this compound as an initiator in ring-opening polymerizations, leading to the synthesis of well-defined polymers with a DBCO end-group. researchgate.net This strategy has been employed to create functional polymers for applications in materials science and drug delivery. rsc.orgrsc.org

The versatility of the amine group allows for the attachment of various molecules, including:

Peptides and proteins creativepegworks.com

Fluorescent dyes mdpi.com

Radiolabeling precursors creativepegworks.comnih.gov

Polyethylene (B3416737) glycol (PEG) chains mcmaster.ca

Nanoparticles beilstein-journals.org

This broad scope of derivatization highlights the importance of this compound as a key building block in the field of bioconjugation.

Amide Bond Formation with Activated Carboxylic Acids (e.g., N-Hydroxysuccinimide Esters)

The primary amine group of Dbco-(CH2)3-NH2 is readily available for nucleophilic attack, making it an ideal partner for reactions with activated carboxylic acids. Among the most common and reliable methods for achieving this conjugation is the use of N-Hydroxysuccinimide (NHS) esters. chempep.comthermofisher.com This strategy is widely employed to label proteins, peptides, and other amine-containing biomolecules with the Dbco moiety for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.com

The reaction mechanism involves the nucleophilic attack of the primary amine of Dbco-(CH2)3-NH2 on the carbonyl carbon of the NHS ester. chempep.com This process leads to the formation of a highly stable amide bond and the displacement of the N-hydroxysuccinimide leaving group. chempep.comresearchgate.net The reaction is typically carried out in buffers at a slightly alkaline pH (7.2-9.0) to ensure the amine is deprotonated and thus maximally nucleophilic, without promoting hydrolysis of the NHS ester. chempep.com The resulting conjugate links the Dbco group to the target molecule via a stable amide linkage. The amine group on this compound is reactive with NHS esters, allowing for the incorporation of the DBCO moiety into various structures. broadpharm.commedchemexpress.com

Table 1: Key Features of Amide Bond Formation with NHS Esters

Feature Description Reference
Reactants Dbco-(CH2)3-NH2 and a molecule functionalized with an N-Hydroxysuccinimide (NHS) ester. chempep.com
Functional Group Target The primary amine (-NH2) on the Dbco linker. thermofisher.com
Bond Formed A stable, covalent amide bond. chempep.comresearchgate.net
Byproduct N-hydroxysuccinimide (NHS). thermofisher.com
Typical pH 7.2 - 9.0. chempep.com
Solvents Typically performed in organic solvents like DMSO or DMF, in which the Dbco linker is soluble. chempep.com

Exploration of Other Amine-Reactive Conjugation Chemistries for this compound

While NHS ester chemistry is prevalent, the primary amine of Dbco-(CH2)3-NH2 can participate in a variety of other conjugation reactions, expanding its synthetic utility. These alternative methods allow for coupling to a broader range of functional groups and molecules.

Direct Carboxylic Acid Coupling: Dbco-(CH2)3-NH2 can be directly coupled to molecules bearing a carboxylic acid group using carbodiimide (B86325) activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in combination with additives like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chemicalbook.combroadpharm.com In this process, EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of the Dbco linker to form an amide bond. chemicalbook.com

Reaction with Anhydrides: The amine group can react with cyclic anhydrides, such as glutaric anhydride (B1165640). This reaction results in the opening of the anhydride ring to form an amide bond while simultaneously introducing a new terminal carboxylic acid. chemicalbook.com This method is useful for creating derivatives with altered spacer lengths and new functional handles for further modification. chemicalbook.com

Reaction with Other Electrophiles: The nucleophilic nature of the amine allows it to react with other electrophilic functional groups. For instance, it can be coupled with epoxides, which proceeds via a ring-opening reaction to form a hydroxylamine (B1172632) derivative. lumiprobe.com This expands the repertoire of linker chemistries available for incorporating the Dbco moiety.

Table 2: Alternative Amine-Reactive Chemistries for this compound

Chemistry Reacts With Activating Agent Resulting Linkage Reference
Carbodiimide Coupling Carboxylic Acid (-COOH) EDC, HATU Amide chemicalbook.combroadpharm.com
Anhydride Acylation Cyclic Anhydride None Amide and a free carboxyl chemicalbook.com
Epoxide Alkylation Epoxide None Carbon-Nitrogen bond with a hydroxyl group lumiprobe.com

Solid-Phase Synthesis Integration and Considerations for this compound Derivatives

The integration of Dbco-(CH2)3-NH2 or its derivatives into solid-phase peptide synthesis (SPPS) workflows requires careful consideration due to the chemical sensitivities of the Dbco group. nih.gov SPPS is a cornerstone technique for building peptides and other oligomers on a solid support resin. umich.eduuci.edu

A primary challenge is the acid sensitivity of the Dbco group. nih.gov Standard Fmoc-based SPPS protocols often use strong acids, such as 95% trifluoroacetic acid (TFA), for the final cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups. nih.govumich.edu However, these harsh conditions can cause an inactivating rearrangement of the Dbco ring system through a 5-endo-dig cycloisomerization. nih.gov

To circumvent this issue, several strategies have been developed:

Post-Synthesis Conjugation: One common approach is to synthesize a peptide with a reactive handle (like a lysine residue) and perform the conjugation with a Dbco-NHS ester in solution after the peptide has been cleaved from the resin and purified. nih.gov This avoids exposing the Dbco moiety to the strong acidic cleavage cocktail.

Mild Cleavage Conditions: Utilizing acid-labile resins, such as 2-chlorotrityl chloride resin, allows for the cleavage of the peptide under much milder acidic conditions (e.g., 0.5-5% TFA in dichloromethane). uci.edu The Dbco group can withstand these milder conditions, allowing for its incorporation during the solid-phase synthesis. nih.govuniversiteitleiden.nl

Protective Chemistries: Recent research has shown that the Dbco group can be protected from acid-mediated rearrangement by complexation with copper(I) ions during the TFA cleavage step. nih.gov This protective strategy enables the use of standard Fmoc-SPPS conditions, including strong acid cleavage, for the direct synthesis of Dbco-containing peptides. nih.gov

The choice of resin, protecting groups, and cleavage strategy must be carefully orchestrated to be compatible with the Dbco moiety's stability profile, avoiding side reactions like aspartimide formation or oxidation that can occur during SPPS. umich.eduiris-biotech.de

Table 3: Considerations for Dbco Integration in Solid-Phase Synthesis

Consideration Strategy / Method Rationale Reference
Dbco Acid Sensitivity Use of highly acid-labile resins (e.g., 2-chlorotrityl). Allows peptide cleavage with low concentrations of TFA, preserving the Dbco structure. uci.edu
Dbco Acid Sensitivity Post-synthesis (solution-phase) coupling. Avoids exposure of the Dbco group to any harsh cleavage conditions. nih.gov
Dbco Acid Sensitivity Copper(I) protection during cleavage. Shields the alkyne from acid-catalyzed rearrangement, permitting standard cleavage protocols. nih.gov
Orthogonality Selection of protecting groups. Protecting groups on the peptide must be removable without affecting the Dbco group or the resin linkage (e.g., Fmoc for amine protection, compatible with mild cleavage). nih.gov

Chemical Reactivity and Mechanistic Aspects of Dbco Ch2 3 Nh2.tfa in Spaac

Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mediated by Dbco-(CH2)3-NH2.TFA

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. glenresearch.comnih.gov This reaction involves the use of a strained cyclooctyne (B158145), such as a dibenzocyclooctyne (DBCO) derivative, which reacts spontaneously with an azide-functionalized molecule to form a stable triazole linkage. interchim.frwur.nl The trifluoroacetic acid (TFA) salt of DBCO-(CH2)3-NH2 provides the DBCO moiety for this reaction, which is a key component for copper-free click chemistry. iris-biotech.de The primary amine group on the propyl linker allows for further conjugation to other molecules. chemicalbook.com

The driving force for this reaction is the significant ring strain within the cyclooctyne ring. researchgate.net Alkynes typically prefer a linear geometry, and forcing the alkyne into an eight-membered ring induces substantial angle strain. glenresearch.com This strain is released upon the [3+2] cycloaddition with an azide (B81097), making the reaction thermodynamically favorable and proceed without the need for a catalyst. glenresearch.cominterchim.fr The formation of the stable triazole ring converts the high-energy, strained alkyne into a lower-energy alkene, providing the thermodynamic driving force for the reaction. glenresearch.com

Theoretical Underpinnings of Ring Strain and Activation Energy in DBCO Reactivity

The reactivity of DBCO in SPAAC is fundamentally linked to the concept of ring strain and its effect on the activation energy of the cycloaddition reaction. numberanalytics.com Quantum mechanical and molecular mechanics models are employed to understand and quantify this relationship. numberanalytics.com

Ring Strain: Ring strain arises from the deviation of bond angles and torsional angles within a cyclic molecule from their ideal, strain-free values. numberanalytics.com In the case of cyclooctynes like DBCO, the triple bond is forced into a non-linear geometry, leading to significant angle strain. glenresearch.comresearchgate.net This stored potential energy, or strain energy, makes the molecule inherently less stable and more reactive. numberanalytics.com Computational studies, often using density functional theory (DFT), can calculate the ring strain energy by comparing the energy of the cyclic molecule to a hypothetical strain-free reference. acs.org

Activation Energy: The activation energy is the minimum energy required to initiate a chemical reaction. In the context of SPAAC, the high ring strain of DBCO significantly lowers the activation energy for the cycloaddition with an azide. interchim.frinterchim.fr This is because the strained alkyne is already in a high-energy state, closer to the transition state of the reaction. researchgate.net The transition state itself is stabilized by the release of this strain as the reaction progresses towards the more stable triazole product. researchgate.net DFT calculations are instrumental in modeling the transition state structures and calculating the activation barriers, providing a quantitative measure of how ring strain accelerates the reaction. researchgate.net Studies have shown a correlation between increasing ring strain and decreasing activation energies for the 1,3-dipolar cycloaddition between azides and cyclooctynes. researchgate.net

Comparative Analysis with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Regarding Bioorthogonality

Both SPAAC and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are powerful "click" reactions for bioconjugation, but they differ significantly in their requirements and suitability for biological applications, a concept known as bioorthogonality. interchim.frbiotium.comacs.org

FeatureSPAAC with DBCOCuAAC
Catalyst None required (strain-promoted) interchim.friris-biotech.deCopper(I) catalyst biotium.comacs.org
Bioorthogonality High: No cytotoxic catalyst needed, making it suitable for in vivo and live-cell applications. interchim.frbiotium.combiochempeg.comLower: Copper catalyst is cytotoxic, limiting its use in living systems. interchim.fracs.orgnih.gov
Reaction Conditions Mild, aqueous conditions, physiological temperature and pH. interchim.frbiochempeg.comRequires a copper(I) source, often generated in situ from copper(II) and a reducing agent, and stabilizing ligands. nih.gov
Reaction Rate Generally fast, with second-order rate constants for DBCO derivatives typically in the range of 1-2 M⁻¹s⁻¹. nih.govCan be very fast, with rates accelerated by the use of specific copper-chelating ligands. nih.govnih.gov
Specificity Highly specific reaction between the strained alkyne and the azide. wur.nlinterchim.frHighly specific, forming a 1,4-disubstituted triazole. nih.gov
Reactant Stability DBCO and azide moieties are generally stable under physiological conditions. interchim.frinterchim.frTerminal alkynes and azides are stable.

The primary advantage of SPAAC with DBCO derivatives is its superior bioorthogonality. The absence of a toxic copper catalyst allows these reactions to be performed in living cells and organisms without causing significant cellular damage. interchim.frbiotium.com In contrast, the copper(I) catalyst required for CuAAC can be toxic to cells, which restricts its application in many biological systems. acs.orgnih.gov While ligands have been developed to mitigate copper toxicity in CuAAC, the inherent biocompatibility of SPAAC makes it a preferred choice for many in vivo studies. nih.gov

Kinetic and Thermodynamic Parameters of SPAAC with this compound

The efficiency and applicability of SPAAC reactions are governed by their kinetic and thermodynamic parameters. Understanding these factors is crucial for designing and optimizing bioconjugation experiments.

Determination of Reaction Rate Constants and Factors Influencing Reaction Efficiency

The kinetics of SPAAC reactions are typically described by second-order rate laws, where the rate is proportional to the concentrations of both the cyclooctyne and the azide. The second-order rate constant (k₂) is a key parameter for quantifying reaction speed. For DBCO derivatives reacting with azides, these rate constants are generally in the range of 1–2 M⁻¹s⁻¹. nih.gov

Several factors can influence the reaction efficiency of SPAAC with DBCO derivatives:

Structure of the Cyclooctyne: Modifications to the DBCO core can modulate reactivity. For instance, the introduction of electron-withdrawing or -donating groups can influence the electronic properties and strain of the alkyne, thereby affecting the rate constant. iris-biotech.de

Structure of the Azide: The electronic nature of the azide partner can also impact the reaction rate. Electron-donating groups on the azide can increase the rate of reaction with DBCO. rsc.org

Concentration of Reactants: As with any second-order reaction, higher concentrations of the DBCO reagent and the azide-modified molecule will lead to a faster reaction. interchim.fr

PEG Linkers: The presence of a polyethylene (B3416737) glycol (PEG) linker, often incorporated in DBCO reagents to improve solubility, can also enhance reaction rates. rsc.org This is thought to be due to increased accessibility of the reactive moiety. interchim.fr

Cyclooctyne FamilyTypical Rate Constant (k₂, M⁻¹s⁻¹) with Benzyl AzideStability
DIBO (Dibenzocyclooctyne)~0.1Stable
BCN (Bicyclononyne)~0.3Stable
DBCO/DIBAC ~1.0 Stable
BARAC (Biarylazacyclooctynone)~9.0Unstable
TMTH (Tetramethylthioheptyne)>100Unstable

This table is adapted from data presented in scientific literature. researchgate.net

Influence of Solvent Systems and Reaction Conditions on SPAAC with this compound

Solvent: SPAAC reactions with DBCO derivatives can be performed in a variety of solvents, including aqueous buffers and organic solvents like DMSO and DMF. chemicalbook.combiotium.com The choice of solvent is often dictated by the solubility of the reactants. For bioconjugations, aqueous buffers are preferred to maintain the native structure and function of biomolecules. interchim.fr The presence of organic co-solvents may be necessary to solubilize hydrophobic reactants, but their concentration should be optimized to avoid denaturing proteins or disrupting cell membranes. researchgate.net

pH: The pH of the reaction medium can influence the rate of SPAAC. Studies have shown that higher pH values (from 5 to 10) generally lead to increased reaction rates, although the effect can be buffer-dependent. rsc.org It is important to note that DBCO-amine itself is sensitive to acidic conditions (pH < 5). chemicalbook.com While some cyclooctynes like TMTHSI have shown remarkable stability in trifluoroacetic acid (TFA), DBCO can undergo acid-mediated rearrangement, which is a critical consideration during peptide synthesis and purification where TFA is commonly used. researchgate.netmdpi.comnih.gov

Temperature: Reaction rates generally increase with temperature. interchim.fr SPAAC reactions with DBCO are efficient at a range of temperatures, from 4°C to 37°C, which encompasses typical laboratory and physiological conditions. interchim.fr

Buffer Composition: The type of buffer used can also affect the reaction kinetics. For instance, reactions in HEPES buffer have been observed to be faster than in PBS. rsc.org It is also crucial to avoid buffers containing azides (e.g., sodium azide as a preservative), as they will compete with the target azide-modified molecule and react with the DBCO reagent. interchim.fr

Buffer (at pH 7)Rate Constant Range (M⁻¹s⁻¹)
PBS0.32–0.85
HEPES0.55–1.22
DMEM0.59–0.97
RPMI0.27–0.77

Data from a study using sulfo-DBCO-amine. rsc.org

Advanced Methodological Applications of Dbco Ch2 3 Nh2.tfa in Academic Research

Bioconjugation Strategies Utilizing Dbco-(CH2)3-NH2.TFA for Biomolecule Modification

This compound is a bifunctional linker that contains a dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO moiety is central to its utility, participating in highly efficient and specific strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. lumiprobe.com This "click chemistry" approach allows for the covalent ligation of the DBCO group to an azide-tagged molecule without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems. interchim.fr The terminal amine group provides a versatile handle for attaching the DBCO moiety to various biomolecules, typically through the formation of a stable amide bond with a carboxylic acid. lookchem.com

These dual functionalities empower researchers to create a diverse array of bioconjugates for applications ranging from cellular imaging and tracking to the development of targeted therapeutics. lookchem.comillinois.edu The reaction between DBCO and an azide (B81097) is characterized by its high efficiency and bioorthogonality, meaning it does not interfere with native biochemical processes. lookchem.comthermofisher.com

Site-Specific Functionalization of Peptides and Proteins

The precise modification of peptides and proteins is crucial for understanding their function and for creating novel therapeutic and diagnostic agents. This compound, in conjunction with azide-tagging methodologies, provides a powerful platform for achieving site-specific protein functionalization.

To utilize the SPAAC reaction with a DBCO-functionalized molecule, a corresponding azide group must be introduced into the target protein or peptide. Several sophisticated methods have been developed for this purpose, ensuring site-specificity.

One prominent technique is the use of unnatural amino acid (UAA) mutagenesis . ucla.eduacs.org This method involves the genetic encoding of an amino acid containing an azide group, such as p-azidophenylalanine (p-AzF), at a specific site within the protein sequence. ucla.edudiva-portal.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often an amber stop codon, UAG) and inserts the azide-containing UAA during protein translation. ucla.edudiva-portal.orggoogle.com This approach offers precise control over the location of the azide tag. However, it is important to note that the azide group can be sensitive to reduction by agents like DTT or TCEP, which are often used in protein purification. ucla.edu

Another powerful strategy is enzymatic modification . biorxiv.orgmdpi.com Enzymes can be used to site-specifically install azide groups onto proteins. For instance, the flavin transferase ApbE can attach an azido-ribose phosphate (B84403) moiety to proteins that have a specific recognition tag. biorxiv.org This enzymatic approach provides high specificity and can be performed under mild conditions.

Metabolic labeling offers a way to introduce azides into proteins by hijacking the cell's own biosynthetic pathways. pnas.orgnih.gov By supplying cells with a methionine surrogate like azidohomoalanine (AHA), this azide-containing amino acid is incorporated into newly synthesized proteins in place of methionine. pnas.orgnih.gov This method is particularly useful for labeling proteins within a cellular context.

Method Description Key Advantages Considerations
Unnatural Amino Acid (UAA) Mutagenesis Genetic incorporation of an azide-containing amino acid (e.g., p-AzF) at a specific site. ucla.eduHigh site-specificity. google.comRequires genetic manipulation; potential for azide reduction. ucla.edu
Enzymatic Modification Use of enzymes (e.g., ApbE flavin transferase) to attach azide-containing moieties to a protein tag. biorxiv.orgHigh specificity and efficiency under mild conditions. biorxiv.orgRequires a specific enzyme recognition sequence on the protein. biorxiv.org
Metabolic Labeling Cellular uptake and incorporation of an azide-containing amino acid surrogate (e.g., AHA) into proteins. pnas.orgAllows for labeling of proteins in living cells. pnas.orgLess site-specific than UAA mutagenesis, as it replaces a natural amino acid. nih.gov

The primary amine group of this compound serves as a reactive handle for its attachment to proteins and peptides. This is most commonly achieved by forming a stable amide bond with a carboxyl group present on the target biomolecule. lookchem.com These carboxyl groups are found at the C-terminus of the polypeptide chain and on the side chains of aspartic and glutamic acid residues. thermofisher.com

The conjugation process typically involves the use of carbodiimide (B86325) crosslinker chemistry, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). interchim.frthermofisher.com EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react with the primary amine of this compound. However, to improve the efficiency and stability of the reaction, NHS is often included to convert the O-acylisourea intermediate into a more stable NHS ester, which then efficiently reacts with the amine to form the final amide bond. thermofisher.com

This direct labeling strategy allows for the introduction of the DBCO moiety onto a protein, which can then be used in a subsequent SPAAC reaction with an azide-tagged molecule. interchim.fr For example, a protein can be functionalized with DBCO using this method and then conjugated to an azide-modified oligonucleotide. researchgate.net

Step Description Reagents Purpose
1. Activation of Carboxyl Groups The carboxyl groups on the protein are activated to form a reactive intermediate. thermofisher.comEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). thermofisher.comTo create a reactive site on the protein for conjugation. thermofisher.com
2. Conjugation with DBCO-amine The activated carboxyl groups react with the primary amine of this compound. lookchem.comThis compound. lookchem.comTo form a stable amide bond, covalently attaching the DBCO moiety to the protein. lookchem.com
3. Purification The DBCO-labeled protein is purified from excess reagents and byproducts.Size-exclusion chromatography or dialysis.To obtain a pure bioconjugate for subsequent applications. researchgate.net
4. Click Reaction The DBCO-labeled protein is reacted with an azide-tagged molecule. jenabioscience.comAzide-functionalized biomolecule.To form the final, stable triazole linkage. jenabioscience.com
Methodologies for Incorporating Azide Tags into Protein and Peptide Structures

Nucleic Acid Labeling and Functionalization in Research Contexts

The ability to label and functionalize nucleic acids such as DNA and RNA is fundamental to a wide range of molecular biology techniques. This compound provides a robust method for achieving this, enabling the attachment of various functionalities to nucleic acids for applications in diagnostics, imaging, and nanotechnology.

The general strategy involves the initial incorporation of an azide group into the nucleic acid, which can then be "clicked" with a DBCO-functionalized molecule. Alternatively, an amine-modified nucleic acid can be reacted with a DBCO-NHS ester to introduce the DBCO handle for subsequent reaction with an azide. biorxiv.org

In one application, DNA origami virus-like particles have been functionalized by incorporating DBCO onto the staple strands. nih.gov These DBCO-modified nanostructures can then be reacted with azide-functionalized molecules, such as the fluorescent dye Cy5, for visualization and tracking. nih.gov This demonstrates the utility of DBCO-based click chemistry in the construction of complex, functional DNA nanostructures.

Another approach involves the use of a conjugation-annealing handle, which is a short DNA sequence with a 3' DBCO group. biorxiv.org This handle can be attached to azide-functionalized nanoparticles and then used to capture DNA aptamer probes through hybridization, creating modular fluorescent nanoparticle probes for the detection of peptides and proteins. biorxiv.org

Application Methodology Key Findings
DNA Origami Functionalization DBCO is incorporated into DNA staple strands, followed by a SPAAC reaction with azide-functionalized molecules. nih.govEnables covalent functionalization of DNA nanostructures with high efficiency. nih.gov
Fluorescent Nanoparticle Probes A DBCO-functionalized DNA handle is attached to azide-modified nanoparticles and used to capture DNA aptamer probes. biorxiv.orgCreates a modular system for developing probes for various targets. biorxiv.org
Magnetic Tweezers Studies DBCO-functionalized DNA is covalently attached to an azide-coated surface for single-molecule studies. nih.govProvides a specific and high-force compatible anchoring technique for studying DNA-protein interactions. nih.gov

Carbohydrate and Glycan Engineering Methodologies

Carbohydrates and glycans play critical roles in numerous biological processes, and the ability to modify them provides valuable insights into their function. Metabolic glycoengineering, coupled with DBCO-based click chemistry, has become a cornerstone for studying and manipulating glycans. uni-konstanz.de

This methodology involves introducing a chemically modified monosaccharide bearing an azide group into cells. uni-konstanz.de The cells' metabolic machinery processes this azido-sugar and incorporates it into newly synthesized glycoconjugates on the cell surface. uni-konstanz.dersc.org These azide-tagged glycans then serve as chemical handles for reaction with DBCO-functionalized molecules, such as this compound, allowing for the attachment of probes, drugs, or other functionalities. rsc.orgresearchgate.net

For example, researchers have used metabolic labeling with azido (B1232118) sugars to introduce azide groups into the glycans of neutrophils. researchgate.net These engineered cells can then be modified with DBCO-functionalized carbohydrates to modulate their interaction with other immune cells, such as macrophages. researchgate.net This approach has potential applications in developing novel anti-inflammatory therapies.

Azido Sugar Incorporated As Target Glycans Application Example
N-azidoacetylmannosamine (ManNAz)Azido-modified sialic acidSialoglycansLabeling cell surface glycans for imaging and proteomic analysis. rsc.orgresearchgate.net
N-azidoacetylglucosamine (GlcNAz)Azido-modified GlcNAc/GalNAcN-glycans, O-glycansStudying the dynamics and organization of glycans within the glycocalyx. rsc.orgnih.gov
6-azidofucose (6AzFuc)Azido-modified fucoseFucosylated glycansVisualizing and enriching fucosylated glycoproteins. researchgate.net

Lipid and Membrane Component Modification Techniques

The modification of lipids and cell membranes is essential for studying membrane dynamics, protein-lipid interactions, and for developing targeted drug delivery systems. This compound and related DBCO-functionalized lipids are valuable tools for these applications.

One common strategy is to synthesize DBCO-functionalized lipids, such as DSPE-PEG-DBCO or Cholesterol-PEG-DBCO. researchgate.net These lipids can be incorporated into liposomes or cell membranes, presenting the DBCO group on the surface. illinois.eduresearchgate.netencapsula.com These DBCO-displaying surfaces can then be conjugated with azide-modified molecules, including proteins, peptides, or drugs, via SPAAC. encapsula.com

This approach has been used to create immunoliposomes by conjugating azide-modified antibodies to the surface of DBCO-functionalized liposomes. encapsula.com Such targeted liposomes have significant potential in drug delivery for specifically targeting diseased cells. Furthermore, the direct insertion of DBCO-functionalized lipids into the membranes of living cells allows for the re-engineering of the cell surface, enabling the attachment of various molecules to study or modulate cellular functions. researchgate.net

DBCO-Functionalized Lipid Method of Incorporation Application Key Advantage
DSPE-PEG-DBCOFormulation into liposomes or direct incubation with cells. researchgate.netCreation of targeted liposomes; cell surface re-engineering. researchgate.netencapsula.comForms stable lipid bilayers and allows for PEG spacer to present DBCO group.
Cholesterol-PEG-DBCOFormulation into liposomes or direct incubation with cells. researchgate.netCell surface re-engineering. researchgate.netHigher cell membrane incorporation efficiency and longer residence time compared to phospholipid-based anchors. researchgate.net
DBCO-functionalized lipids (general)Post-insertion into pre-formed liposomes. encapsula.comHigh-yield conjugation of ligands to liposomes. encapsula.comCan achieve conjugation yields of over 80%. encapsula.com

Cell Surface Engineering Methodologies Using this compound

The ability to selectively modify the surface of living cells is crucial for studying cellular communication, adhesion, and for the development of cell-based therapies. This compound plays a pivotal role in two primary strategies for cell surface engineering: metabolic glycan labeling and the insertion of lipid anchors.

Metabolic Glycan Labeling:

One prominent technique is metabolic glycan engineering, where cells are cultured with unnatural monosaccharide analogues bearing an azide group. rsc.orgnih.govnih.gov These azido-sugars are incorporated into the cell's natural glycan biosynthesis pathways, resulting in the display of azide moieties on cell surface glycoproteins and glycolipids. nih.govnih.gov The primary amine of this compound can be first reacted with a molecule of interest (e.g., a therapeutic agent or an imaging probe). This newly synthesized DBCO-containing molecule can then be introduced to the azide-decorated cells, leading to a specific and covalent attachment to the cell surface via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. rsc.orgacs.org This methodology allows for the controlled presentation of non-native functional molecules on the cell surface, enabling detailed studies of cell surface interactions and the development of targeted cell therapies.

Lipid Anchor Insertion:

An alternative approach involves the synthesis of anchor lipids for direct insertion into the cell membrane. nih.govresearchgate.net In this method, the amine group of this compound is conjugated to the head group of a lipid, such as phosphatidylethanolamine (B1630911) (PE) or cholesterol, often with a polyethylene (B3416737) glycol (PEG) spacer to enhance water solubility and extend the functional group away from the cell surface. nih.gov These DBCO-functionalized lipids can then be incubated with cells, where they spontaneously insert into the plasma membrane, effectively decorating the cell surface with DBCO groups. nih.govresearchgate.net These DBCO moieties are then available to react with any azide-containing molecule, providing a versatile platform for cell surface functionalization.

Cell Surface Engineering MethodPrincipleRole of this compoundKey Findings
Metabolic Glycan Labeling Cells incorporate azido-sugars into their surface glycans.The amine group is used to conjugate a molecule of interest, which is then "clicked" to the cell surface azides via the DBCO group.Enables specific and covalent attachment of functional molecules to the cell surface for studying cellular processes and developing targeted therapies. nih.govnih.gov
Lipid Anchor Insertion DBCO-functionalized lipids are inserted into the cell membrane.The amine group is conjugated to a lipid anchor, presenting the DBCO group on the cell surface for subsequent click reactions.Provides a rapid and efficient method for modifying cell surfaces with a high density of reactive handles for further functionalization. nih.govresearchgate.net

Development of Chemical Probes and Biosensors Employing this compound

The unique reactivity of this compound makes it a foundational component in the design of sophisticated chemical probes and biosensors for detecting and imaging biological molecules and processes.

Synthesis of Fluorescent Labeling Reagents for Molecular Imaging Research

Fluorescent labeling is a cornerstone of molecular imaging. This compound serves as a key building block in the synthesis of fluorescent probes. caymanchem.comcaymanchem.com The primary amine of the compound can be readily reacted with a fluorescent dye that has been activated with an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, covalently linking the DBCO group to the fluorophore. interchim.fr The resulting DBCO-dye conjugate can then be used to label azide-containing biomolecules in vitro or in living cells for visualization by fluorescence microscopy. researchgate.netchemrxiv.org A variety of fluorescent dyes with different spectral properties can be conjugated to this compound, allowing for multicolor imaging experiments.

Design and Application of Affinity Tags and Capture Reagents

Affinity tags are essential for the purification and identification of proteins and other biomolecules. This compound can be used to create versatile affinity tags and capture reagents. For instance, the amine group can be conjugated to a biotin (B1667282) molecule. This DBCO-biotin conjugate can then be "clicked" onto an azide-modified protein of interest. The biotin tag allows for the highly specific and strong interaction with streptavidin, enabling the efficient capture and purification of the target protein and its binding partners from complex biological mixtures. addgene.org Similarly, other affinity handles can be attached to this compound for various purification strategies.

Methodological Design of Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are powerful tools for monitoring the functional state of enzymes. ABPs typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a reporter tag for detection, and a linker. This compound can be incorporated as part of the linker and reporter system in ABP design. The amine group can be used to connect the DBCO moiety to the warhead. After the ABP has reacted with its target enzyme, the DBCO group serves as a bioorthogonal handle for the attachment of a reporter tag, such as a fluorophore or biotin, via click chemistry. This modular design allows for flexibility in the choice of reporter tag and facilitates the detection and enrichment of active enzymes from complex proteomes.

Proximity Labeling Techniques as Research Tools

Proximity labeling is a technique used to identify proteins that are in close proximity to a protein of interest within a cell. In some proximity labeling methods, an enzyme or a chemical catalyst is fused to a "bait" protein. This catalyst then generates reactive species that label neighboring "prey" proteins with a tag, typically biotin. This compound can be utilized in these workflows. For example, the amine group can be used to conjugate the DBCO moiety to a catalyst. This DBCO-catalyst can then be attached to an azide-modified bait protein. nih.gov Alternatively, antibodies decorated with DBCO can be used to deliver a proximity labeling catalyst to a specific cellular location. rsc.org The localized catalyst then facilitates the biotinylation of nearby proteins, which can be subsequently identified by mass spectrometry, providing a snapshot of the protein's microenvironment. addgene.org

ApplicationSynthesis/Design PrincipleFunction of this compound
Fluorescent Labeling Reagents The amine group of this compound is reacted with an NHS-activated fluorescent dye.Provides a DBCO handle for subsequent click reaction to azide-modified targets for imaging. interchim.frchemrxiv.org
Affinity Tags and Capture Reagents The amine group is conjugated to an affinity handle like biotin.The DBCO moiety allows for the attachment of the affinity tag to an azide-modified biomolecule for purification.
Activity-Based Probes (ABPs) The amine group connects the DBCO moiety to a reactive "warhead" that targets an enzyme's active site.Serves as a bioorthogonal handle for the post-labeling attachment of a reporter tag via click chemistry.
Proximity Labeling The amine group is used to attach the DBCO moiety to a catalyst or an antibody.Facilitates the delivery of a labeling catalyst to a specific location for mapping protein-protein interactions. nih.govrsc.org

Applications in Advanced Materials Science Research with this compound

The versatility of this compound extends beyond biological applications into the realm of advanced materials science, where it is used to create functionalized polymers, hydrogels, and nanoparticles. creativepegworks.combiochempeg.com

Hydrogel Formation and Functionalization:

Hydrogels are water-swollen polymer networks with numerous applications in tissue engineering and drug delivery. This compound can be used to functionalize polymers for the creation of "clickable" hydrogels. acs.orgjake-song.com The amine group can be reacted with a polymer backbone, thereby decorating the polymer with DBCO groups. These DBCO-functionalized polymers can then be cross-linked with azide-functionalized polymers through a SPAAC reaction to form a hydrogel. nih.gov This method of hydrogel formation is bioorthogonal and can be performed under mild conditions, making it suitable for encapsulating cells or sensitive therapeutic molecules.

Surface Functionalization of Nanomaterials:

The surface properties of nanomaterials, such as gold nanoparticles or quantum dots, can be tailored for specific applications using this compound. kit.eduabvigen.com The amine group can be used to attach the molecule to the surface of a nanomaterial through various conjugation chemistries. This process results in a nanomaterial surface that is rich in DBCO groups, which can then be used to attach biomolecules, such as DNA or proteins, via click chemistry. rsc.orgrsc.org This approach is used to create targeted drug delivery vehicles, diagnostic sensors, and imaging agents. abvigen.commdpi.com

Material TypeMethod of IncorporationRole of this compoundResearch Application
Hydrogels The amine group is reacted with a polymer backbone.Provides a "clickable" handle for cross-linking with azide-functionalized polymers to form a hydrogel. acs.orgnih.govTissue engineering, drug delivery, 3D cell culture.
Nanoparticles The amine group is used to conjugate the molecule to the nanoparticle surface.Creates a DBCO-functionalized surface for the attachment of biomolecules via click chemistry. kit.eduabvigen.comTargeted drug delivery, biosensing, and bioimaging.

Surface Functionalization of Nanoparticles and Planar Substrates for Research

The ability to modify the surfaces of nanoparticles and other substrates is paramount for a wide range of research applications, from targeted drug delivery to advanced biosensors. This compound serves as a key linker molecule in these processes. The primary amine group allows for its covalent attachment to surfaces possessing complementary functional groups, such as carboxylic acids, through standard amide bond formation. Once anchored, the exposed DBCO group is available for highly specific and efficient "click" reactions with azide-modified molecules.

This strategy has been successfully employed to functionalize a variety of nanomaterials. For instance, polymeric nanoparticles can be surface-modified in a single step by incorporating a polymer-PEG-Dbco conjugate during the formulation process. nih.gov The hydrophobic polymer segment partitions into the nanoparticle core, while the hydrophilic PEG-Dbco segment remains exposed on the surface, ready for conjugation with targeting ligands or imaging agents. nih.gov This method provides a versatile platform for creating multifunctional nanoparticles for academic inquiry.

Research has also demonstrated the functionalization of nanodiamonds using DBCO-based linkers. researchgate.net In these studies, the DBCO group, attached to the nanodiamond surface, facilitates the covalent attachment of azide-tagged biomolecules, such as antibodies. researchgate.net This approach is crucial for developing targeted nanocarriers for biomedical applications and for creating sophisticated biosensors. The high specificity of the SPAAC reaction ensures that the biomolecules are attached in a controlled manner without affecting their biological activity.

The table below summarizes key research findings in the surface functionalization of nanoparticles using DBCO derivatives.

Nanoparticle TypeFunctionalization StrategyApplicationKey Findings
Polymeric NanoparticlesSingle-step incorporation of PLA-PEG-DbcoTargeted Drug DeliveryFacile fabrication of ligand-functionalized nanoparticles with enhanced tumor cell uptake. nih.gov
NanodiamondsCovalent attachment of DBCO-linkers for antibody conjugationBiomedical Imaging and SensingEnables targeted labeling and prevents non-specific protein adsorption. researchgate.net
PLGA-PFCE NanoparticlesPost-synthesis modification with DBCO-PEGImaging and Therapeutic ApplicationsEfficient and stable conjugation of targeting ligands via SPAAC. wur.nl

Polymer Chemistry and Hydrogel Synthesis via Click Polymerization

In the realm of polymer chemistry, this compound and similar DBCO-containing molecules are instrumental in the synthesis of advanced polymers and hydrogels through click polymerization. prolynxinc.comresearchgate.net These reactions are characterized by their high efficiency, specificity, and mild reaction conditions, making them ideal for creating well-defined polymer architectures.

Hydrogels, which are water-swollen networks of cross-linked polymers, have found extensive use in biomedical research, including drug delivery and tissue engineering. prolynxinc.comresearchgate.netacs.org The formation of hydrogels using click chemistry often involves the reaction of multi-arm polymers functionalized with azide groups and complementary polymers functionalized with DBCO. For example, star-shaped polyethylene glycol (PEG) functionalized with azide groups can be cross-linked with DBCO-derivatized polymers to form a stable hydrogel network. prolynxinc.com

The kinetics of this polymerization are rapid and can be precisely controlled, allowing for the in-situ formation of hydrogels. acs.org This is particularly advantageous for applications such as injectable drug delivery systems, where the hydrogel can form directly at the target site. prolynxinc.com Furthermore, the properties of the resulting hydrogel, such as its mechanical strength and degradation rate, can be tuned by altering the structure and concentration of the polymer precursors. prolynxinc.com

The following table details research findings on the use of DBCO in polymer and hydrogel synthesis.

Polymer/Hydrogel TypeSynthesis MethodApplicationKey Findings
PEG HydrogelSPAAC cross-linking of multi-arm PEG-azide and DBCO-derivatized polymersDrug DeliveryFormation of biodegradable hydrogels with predictable drug release profiles. prolynxinc.com
Photodegradable HydrogelClick reaction between azide-derivatized catechol and DBCO-functionalized PEGTissue AdhesivesCreation of in-situ forming, tissue-adherent hydrogels that can be detached on demand with light exposure. researchgate.net
Dendrimer-Based Star PolymersFunctionalization of dendrimer core with DBCO groups for subsequent conjugationDrug DeliveryPrecise control over drug conjugation sites and hydrodynamic size of the nanocarrier. sci-hub.se

Fabrication of Functional Interfaces and Devices for Academic Inquiry

The precise control over surface chemistry afforded by this compound is crucial for the fabrication of functional interfaces and devices for academic research. These interfaces, which can be on the surface of biosensors, microarrays, or other analytical devices, require the controlled immobilization of specific biomolecules to function correctly.

By first modifying a surface with this compound, researchers can create a "clickable" interface. This interface can then be used to immobilize any azide-containing molecule of interest, such as DNA, peptides, or proteins. This method has been used to create biosensor surfaces with a high signal-to-noise ratio by combining the non-fouling properties of certain polymers with the specific binding capabilities of click chemistry. researchgate.net

For example, a multi-azide containing polymer can be adsorbed onto a gold surface, creating a brush-like coating that resists non-specific protein adhesion. researchgate.net The azide groups can then be used to immobilize DBCO-functionalized probes, leading to a highly sensitive and specific sensor surface. researchgate.net This approach allows for the creation of well-defined and highly functional interfaces for a variety of academic and diagnostic applications.

Supramolecular Assembly and Nanotechnology Research Utilizing this compound

Supramolecular assembly, the spontaneous organization of molecules into well-defined structures, is a powerful tool in nanotechnology. This compound can be incorporated into molecular building blocks to direct their assembly into complex, hierarchical architectures.

Construction of Hierarchical Self-Assembled Architectures

Hierarchical self-assembly involves a multi-level process where elemental units first form clusters, which then act as building blocks for more complex structures. psu.edu By incorporating this compound into molecules, researchers can use click chemistry as a highly specific and directional interaction to guide the assembly process.

This approach has been used to construct low-dimensional molecular nanostructures on surfaces. psu.edu For example, molecules designed with specific recognition motifs and a DBCO or azide group can self-assemble into a primary structure on a surface. A second, complementary molecule can then be introduced, which will bind to the assembled structure via a click reaction, leading to the formation of a hierarchical, multi-component architecture.

Investigation of Controlled Self-Assembly Processes in Designed Systems

The high specificity and efficiency of the SPAAC reaction allow for the investigation of controlled self-assembly processes in meticulously designed systems. Researchers can design and synthesize molecular components with specific functionalities and then use click chemistry to link them together in a controlled manner.

This has been demonstrated in the construction of dimeric protein complexes. theses.fr By introducing DBCO and azide groups onto different protein monomers, researchers can induce their dimerization through a specific click reaction. theses.fr This allows for the study of protein-protein interactions and the construction of novel protein-based nanomaterials with defined structures and functions. The ability to control the assembly process at the molecular level is crucial for advancing our understanding of supramolecular chemistry and for the development of new nanotechnologies.

Future Directions and Emerging Research Avenues for Dbco Ch2 3 Nh2.tfa

Integration with Orthogonal Chemical Reactions for Multifunctional System Development

The true potential of Dbco-(CH2)3-NH2.TFA is unlocked when its dual reactivity is utilized in concert with other orthogonal chemical reactions. This approach allows for the construction of multifunctional systems capable of performing several tasks simultaneously. The primary amine of the molecule can be functionalized using well-established methods like N-hydroxysuccinimide (NHS) ester chemistry, while the DBCO group remains available for strain-promoted alkyne-azide cycloaddition (SPAAC).

This strategy enables the sequential or simultaneous attachment of different molecules. For instance, a targeting ligand, such as a monoclonal antibody, could be conjugated to the amine, and a therapeutic agent or imaging probe could be attached to the DBCO group. This results in a highly specific and potent system for targeted drug delivery or diagnostic imaging. The orthogonality of these reactions ensures that the conjugation at one site does not interfere with the reactivity of the other, providing a high degree of control over the final molecular architecture.

Current research is focused on expanding the toolkit of orthogonal reactions that can be used alongside the functionalities of this compound. This includes exploring reactions that are compatible with living systems and can proceed with high efficiency under physiological conditions. The development of such systems is crucial for advancing our ability to probe and manipulate complex biological processes in real-time.

Advances in Automated Synthesis and High-Throughput Screening of this compound Conjugates

The growing demand for this compound and its derivatives in various research and therapeutic applications has highlighted the need for more efficient and scalable synthesis methods. Automated synthesis platforms are being developed to streamline the production of this compound conjugates, reducing the time and labor required for their preparation. These automated systems can perform multi-step reactions with high precision and reproducibility, allowing for the rapid generation of a diverse library of conjugates.

In parallel with automated synthesis, high-throughput screening (HTS) techniques are being employed to rapidly evaluate the biological activity of these newly synthesized conjugates. HTS platforms can screen thousands of compounds in a short period, identifying candidates with the desired properties, such as high binding affinity, specific cellular uptake, or potent therapeutic effects. The combination of automated synthesis and HTS creates a powerful workflow for the discovery and optimization of novel this compound-based probes and therapeutics.

The data generated from these high-throughput screens can also be used to build structure-activity relationship (SAR) models. These models can then guide the design of future generations of this compound conjugates with improved performance characteristics.

Design and Development of Next-Generation Bioorthogonal Reagents Inspired by this compound

The success of this compound has spurred the development of new bioorthogonal reagents with enhanced properties. Researchers are exploring modifications to the DBCO core to improve its reaction kinetics, stability, and solubility. For example, the introduction of fluorine atoms into the DBCO ring has been shown to increase the rate of the SPAAC reaction. Other modifications are aimed at reducing the lipophilicity of the DBCO group, which can sometimes lead to non-specific binding in biological systems.

Beyond modifications to the DBCO core, there is also interest in developing entirely new bioorthogonal reaction pairs that can be used in conjunction with SPAAC. This would allow for the creation of even more complex and multifunctional systems. The ideal next-generation bioorthogonal reagent would be highly reactive, specific, and stable in biological environments, and its synthesis would be straightforward and scalable.

The insights gained from studying the structure and reactivity of this compound are invaluable in this endeavor. By understanding the factors that contribute to its success, chemists can design new reagents that push the boundaries of what is possible in bioorthogonal chemistry.

Unexplored Research Domains and Persistent Challenges in this compound Application

Despite the widespread use of this compound, there are still many unexplored areas where it could have a significant impact. For example, its application in plant biology and environmental science is still in its early stages. In these fields, this compound could be used to label and track specific biomolecules in complex environmental samples or to study plant-microbe interactions.

One of the persistent challenges in the application of this compound is its potential for non-specific binding, particularly in complex biological milieu. The hydrophobic nature of the DBCO group can lead to interactions with proteins and other cellular components, which can result in background signal and reduced specificity. Strategies to mitigate this issue include the incorporation of hydrophilic linkers or the use of blocking agents.

Another challenge is the in vivo delivery and stability of this compound conjugates. For therapeutic applications, it is crucial that the conjugate reaches its target tissue in sufficient concentration and remains intact until it has exerted its effect. This requires careful optimization of the pharmacokinetic and pharmacodynamic properties of the conjugate.

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